(S)-tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate is a synthetic organic compound notable for its structural complexity and potential applications in medicinal chemistry. This compound belongs to the class of piperidine derivatives and features a tert-butyl ester functionality, which is often utilized to enhance solubility and stability in biological systems. The compound is recognized for its chirality, with the (S) configuration indicating a specific spatial arrangement of atoms that can influence its biological activity.
The compound is classified as a piperidine derivative with the molecular formula and a molecular weight of approximately 285.34 g/mol. It is cataloged under CAS number 1956435-45-2, indicating its unique identification in chemical databases. This compound is primarily synthesized for research purposes, particularly in the fields of organic chemistry and pharmacology.
The synthesis of (S)-tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate typically involves several steps, including the formation of the piperidine ring and subsequent acylation reactions.
Technical details regarding reaction conditions, yields, and specific reagents used can vary based on laboratory protocols but generally follow established organic synthesis methodologies .
(S)-tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate features a piperidine ring substituted with a tert-butyl ester and a methoxy-acyl group.
O=C(N1C[C@H](C(CC(OC)=O)=O)CCC1)OC(C)(C)C
, indicating the connectivity of atoms within the molecule.The stereochemistry at the piperidine nitrogen contributes to its potential biological activity, making it essential for studies involving chiral compounds .
(S)-tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for (S)-tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate primarily revolves around its interaction with biological targets, which may include enzymes or receptors involved in metabolic pathways.
Quantitative data on binding affinities or specific interactions would require empirical studies such as enzyme assays or receptor binding studies .
The physical properties of (S)-tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate include:
Chemical properties include:
(S)-tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate has several applications in scientific research:
The construction of the chiral piperidine core in (S)-tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate demands precise stereocontrol at the C3 position. Two principal strategies dominate enantioselective functionalization: chemical resolution and biocatalytic transformation. Chemical resolution typically employs chiral acids—such as tartaric acid or camphorsulfonic acid derivatives—to separate racemic 3-functionalized piperidine intermediates. This approach suffers from inherent limitations, including low yields (typically 30-40%) and cumbersome multiple purification steps, which diminish overall efficiency and increase production costs [4].
In contrast, biocatalytic methods leveraging ketoreductase enzymes exhibit superior stereoselectivity. For example, enzymatic reduction of prochiral N-Boc-piperidin-3-one (NBPO) using engineered ketoreductases achieves near-perfect enantiomeric excess (>99% ee) under mild aqueous conditions (25-30°C, pH 7.0-7.5). This method directly furnishes the (S)-3-hydroxypiperidine precursor with isolated yields exceeding 85% after minimal processing [4]. Subsequent oxidation and malonylation steps introduce the 3-methoxy-3-oxopropanoyl moiety while preserving stereochemical integrity. Biotransformation thus represents a greener alternative to traditional resolution, eliminating toxic metal catalysts and harsh reaction conditions.
Table 1: Comparison of Enantioselective Methods for Piperidine Core Synthesis
Method | Chiral Inducer/Catalyst | Yield (%) | Enantiomeric Excess (ee) | Key Limitations |
---|---|---|---|---|
Diastereomeric Resolution | D-Tartaric Acid | 30-35 | 90-94% | Low yield, multi-step purification |
Asymmetric Reduction | Chiral Borane Catalysts | 60-75 | 88-92% | Sensitivity to moisture/oxygen |
Ketoreductase Biocatalysis | ChKRED03 Enzyme | 85-92 | >99% | Substrate specificity constraints |
Synthetic efficiency for this compound hinges on strategic bond formation, particularly the C3-acyl linkage connecting the malonate segment to the piperidine ring. One-step methodologies employ convergent coupling reactions, such as the nucleophilic acyl substitution between tert-butyl piperidine-1-carboxylate derivatives and methyl malonyl chloride. While operationally simple, this route struggles with regioselectivity due to competing N-deBoc side reactions, often yielding ≤70% of the desired product [7].
Multi-step routes mitigate these issues through sequential protection, functionalization, and deprotection stages. A validated approach involves:
Though requiring 3-5 linear steps, this pathway delivers higher cumulative yields (57-70%) compared to one-step protocols. Crucially, it enables intermediate purification and stereochemical verification at each stage, minimizing epimerization risks. Recent advances demonstrate telescoped reactions—where oxidation and enolate acylation are performed in situ—reducing solvent use and improving atom economy by 15-20% [6].
Table 2: Efficiency Metrics for Synthetic Routes
Route Type | Steps | Cumulative Yield (%) | Reaction Time | Key Advantages |
---|---|---|---|---|
One-Step Coupling | 1 | 60-70 | 2-4 hours | Simplicity, minimal purification |
Multi-Step Sequential | 3-5 | 57-70 | 24-48 hours | Stereocontrol, intermediate QC |
Telescoped Process | 2-3 | 65-75 | 8-12 hours | Reduced solvent use, higher atom economy |
Catalytic asymmetric methods provide the most direct access to the target molecule’s stereochemistry. Transition metal catalysts and organocatalysts enable enantioselective C–C bond formation at the piperidine C3 position without pre-chiral resolution:
Chiral auxiliaries offer complementary stereocontrol. Evans’ oxazolidinone auxiliaries attached to malonate precursors direct diastereoselective alkylation with N-Boc-3-iodopiperidine. This method achieves >95% de but introduces 2-3 extra steps for auxiliary attachment and removal, lowering overall efficiency to 40-50% yield [6].
Enzymatic catalysis remains the industrial benchmark due to unmatched stereoselectivity. Immobilized ketoreductases like ChKRED03 convert N-Boc-piperidin-3-one to the (S)-alcohol intermediate with 99% ee and 95% yield in continuous-flow reactors. Subsequent Pd-catalyzed carbonylative esterification directly installs the methoxy-oxopropanoyl group, merging asymmetric synthesis and functionalization into a two-step cascade [4].
Table 3: Performance of Catalytic Systems in Asymmetric Synthesis
Catalyst Type | Representative Catalyst | ee (%) | Yield (%) | Operational Constraints |
---|---|---|---|---|
Metal-Complex | Cu(I)-(S)-t-BuBOX | 80-85 | 70-75 | Low-temperature sensitivity |
Organocatalyst | (S)-Diphenylprolinol Trimethylsilyl Ether | 75-82 | 65-70 | High catalyst loading (20 mol%) |
Biocatalyst (Ketoreductase) | ChKRED03 | >99 | 90-95 | Narrow substrate scope optimization |
Chiral Auxiliary | Evans’ (S)-4-Phenyloxazolidinone | >95 (de) | 40-50 | Multi-step auxiliary manipulation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7